molecular formula C11H13NS B14131239 1-(Tert-butyl)-4-thiocyanatobenzene

1-(Tert-butyl)-4-thiocyanatobenzene

Cat. No.: B14131239
M. Wt: 191.29 g/mol
InChI Key: QQLDSSBNOQWTOL-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-4-thiocyanatobenzene is an organic compound characterized by the presence of a tert-butyl group and a thiocyanate group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Tert-butyl)-4-thiocyanatobenzene typically involves the reaction of 1-bromo-4-tert-butylbenzene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with the thiocyanate group. The reaction can be represented as follows:

1-bromo-4-tert-butylbenzene+KSCNThis compound+KBr\text{1-bromo-4-tert-butylbenzene} + \text{KSCN} \rightarrow \text{this compound} + \text{KBr} 1-bromo-4-tert-butylbenzene+KSCN→this compound+KBr

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Tert-butyl)-4-thiocyanatobenzene undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiocyanate group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Tert-butyl)-4-thiocyanatobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-4-thiocyanatobenzene involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

1-(Tert-butyl)-4-thiocyanatobenzene can be compared with other similar compounds, such as:

    1-(Tert-butyl)-4-cyanobenzene: Similar structure but with a cyanide group instead of a thiocyanate group.

    1-(Tert-butyl)-4-nitrobenzene: Contains a nitro group, leading to different reactivity and applications.

    1-(Tert-butyl)-4-aminobenzene: Features an amine group, which significantly alters its chemical properties and uses.

Properties

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

(4-tert-butylphenyl) thiocyanate

InChI

InChI=1S/C11H13NS/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,1-3H3

InChI Key

QQLDSSBNOQWTOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC#N

Origin of Product

United States

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